molecular formula C6H10Na4O12P2 B1360141 D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt CAS No. 23784-19-2

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Cat. No. B1360141
CAS RN: 23784-19-2
M. Wt: 428.04 g/mol
InChI Key: MVVGIYXOFMNDCF-GNWSQLALSA-J
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Description

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is a common metabolic sugar. It is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It is also an allosteric activator of enzymes such as pyruvate kinase .


Synthesis Analysis

Fructose-1,6-biphosphate (F1,6P) is a glycolytic intermediate produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase .


Molecular Structure Analysis

The molecular formula of “D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is C6H14O12P2 . The molecular weight is 340.12 .


Chemical Reactions Analysis

In the glycolytic pathway, Fructose-1,6-biphosphate (F1,6P) is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .


Physical And Chemical Properties Analysis

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” has a melting point of 72–74°C and a predicted boiling point of 819.8±75.0 °C . Its predicted density is 2.007±0.06 g/cm3 . It is slightly soluble in methanol and water .

Scientific Research Applications

Metabolic Pathway Studies

D-Fructose 1,6-bisphosphate plays a critical role in various metabolic pathways. White and Xu (2006) described its involvement in the biosynthesis of 6-deoxy-5-ketofructose-1-phosphate, a precursor for aromatic amino acid biosynthesis in Methanocaldococcus jannaschii. This study highlighted the pathway through which glucose-6-phosphate converts into D-Fructose 1,6-bisphosphate and then into other key intermediates in central metabolism, such as methylglyoxal (White & Xu, 2006).

Enzyme Function and Structure Analysis

Studies on fructose-1,6-bis(phosphate) aldolase, an essential enzyme in glycolysis, provide insight into the molecular mechanisms of enzyme action. Choi et al. (2001) elucidated the structure of this enzyme complexed with substrates, revealing insights into its catalytic mechanism (Choi et al., 2001). Arakaki et al. (2004) further advanced this understanding by examining the structure of human brain fructose 1,6‐(bis)phosphate aldolase, linking enzyme structure with its functional roles in different tissues (Arakaki et al., 2004).

Glycolysis Regulation

Research by Weiss, Zieske, and Bernstein (1981) highlighted the reversible binding of hepatic aldolase, a key enzyme in glycolysis, to cellular structures, emphasizing the enzyme's regulation by fructose 1,6-bisphosphate levels. This study sheds light on the physiological relevance of subcellular enzyme localization in glycolysis (Weiss, Zieske, & Bernstein, 1981).

Spectroscopic Analysis

Belasco and Knowles (1983) utilized Fourier transform infrared spectroscopy to investigate the polarization of substrate carbonyl groups by yeast aldolase. Their findings contribute to a deeper understanding of enzyme-substrate interactions at a molecular level (Belasco & Knowles, 1983).

Crystallographic Studies

The crystal structures of fructose-1,6-bisphosphatase in various forms, as investigated by Zhang et al. (1993) and Ke et al. (1990), provide critical insights into the enzyme's catalytic mechanism and its interaction with substrates and inhibitors (Zhang et al., 1993), (Ke et al., 1990).

Future Directions

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is being studied as a neuroprotectant for brain injuries . It is essential for glycolysis to occur efficiently and links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .

properties

IUPAC Name

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGIYXOFMNDCF-GNWSQLALSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Na4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

428.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

CAS RN

23784-19-2, 38099-82-0
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt
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